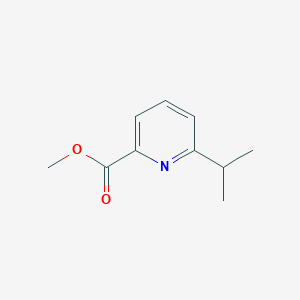
Methyl 6-isopropylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-isopropylpicolinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an isopropyl group, and the carboxylic acid group is esterified with methanol. This compound is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-isopropylpicolinate can be synthesized through various methods. One common approach involves the esterification of 6-isopropylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-isopropylpicolinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-isopropylpicolinic acid or 6-isopropylpyridine-2,3-dione.
Reduction: 6-isopropylpicolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-isopropylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-isopropylpicolinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-methylpicolinate
- Methyl 6-ethylpicolinate
- Methyl 6-propylpicolinate
Uniqueness
Methyl 6-isopropylpicolinate is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Propiedades
Número CAS |
1211590-16-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 6-propan-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-9(11-8)10(12)13-3/h4-7H,1-3H3 |
Clave InChI |
TZPRYUFMLBAGFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332393.png)

![1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)

![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)

![5,7-Dichloro-8-fluoro-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B15332435.png)
![2-Methyl-6-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332438.png)

![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)


![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)

